7-Epizingiberene

Description

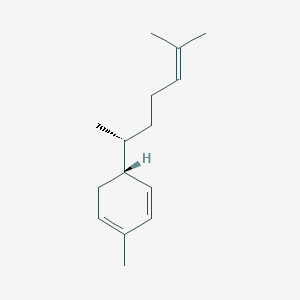

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(5R)-2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8-10,14-15H,5,7,11H2,1-4H3/t14-,15-/m1/s1 |

InChI Key |

KKOXKGNSUHTUBV-HUUCEWRRSA-N |

Isomeric SMILES |

CC1=CC[C@@H](C=C1)[C@H](C)CCC=C(C)C |

Canonical SMILES |

CC1=CCC(C=C1)C(C)CCC=C(C)C |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of 7 Epizingiberene

Precursor Substrate Generation: (2Z,6Z)-Farnesyl Diphosphate (B83284) (zFPP)

The journey to 7-epizingiberene begins with the synthesis of its specific precursor, (2Z,6Z)-farnesyl diphosphate (zFPP). nih.govebi.ac.uknih.gov Unlike the more common (2E,6E)-farnesyl diphosphate (E,E-FPP) that serves as a precursor for a vast array of sesquiterpenes, zFPP possesses a distinct cis-isomeric configuration at the C2-C3 double bond. cardiff.ac.ukcardiff.ac.uk

Enzymatic Synthesis by cis-Prenyltransferases (zFPS)

The formation of zFPP is catalyzed by a specific class of enzymes known as cis-prenyltransferases, with (2Z,6Z)-farnesyl diphosphate synthase (zFPS) being the key enzyme in this process. expasy.orgwikipedia.orgcreative-enzymes.com This enzyme has been characterized, particularly in wild tomato species like Solanum habrochaites. wikipedia.orgcreative-enzymes.com zFPS facilitates the condensation of two molecules of isopentenyl diphosphate (IPP) with one molecule of dimethylallyl diphosphate (DMAPP). wikipedia.org Research has shown that zFPS from S. habrochaites specifically produces zFPP from these precursors. expasy.orgwikipedia.org In some cases, neryl diphosphate (NPP) can also serve as a substrate for the formation of zFPP. expasy.orgcreative-enzymes.com

The enzymatic reaction catalyzed by zFPS is a crucial control point in the biosynthetic pathway, ensuring the availability of the specific Z,Z-isomer required for the subsequent synthesis of this compound. nih.govnih.gov The discovery and characterization of zFPS have been pivotal in understanding the divergence of this pathway from conventional sesquiterpene biosynthesis. wikipedia.org

Compartmentation within Plant Cells (Plastidial MEP Pathway)

The biosynthesis of zFPP and, consequently, this compound is localized within the plastids of plant cells. nih.govebi.ac.uknih.gov The fundamental building blocks for isoprenoids, IPP and DMAPP, are themselves synthesized through two distinct pathways within the plant cell: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. pnas.orgnih.govresearchgate.net

Research has demonstrated that the precursors for this compound are derived from the plastidial MEP pathway. nih.gov This was confirmed through experiments using inhibitors of the MEP pathway, which resulted in a significant decrease in this compound production. nih.gov This localization is significant as the MEP pathway is also responsible for the synthesis of monoterpenes, diterpenes, and carotenoids. nih.govcimap.res.inresearchgate.net The trafficking of IPP and DMAPP from the MEP pathway to be utilized by zFPS within the same compartment highlights an efficient metabolic channeling strategy within the plant cell. nih.govpnas.org

This compound Synthase (EZS/ShZIS)

The final and committing step in the biosynthesis of this compound is the cyclization of zFPP, a reaction catalyzed by the enzyme this compound synthase (EZS), also referred to as Solanum habrochaites zingiberene (B123854) synthase (ShZIS). nih.govqmul.ac.ukexpasy.org

Characterization of Enzyme Activity and Substrate Specificity

This compound synthase has been identified and characterized as a sesquiterpene synthase that exhibits strict substrate specificity for (2Z,6Z)-farnesyl diphosphate. nih.govebi.ac.uknih.gov Unlike other known zingiberene synthases that utilize the more common (2E,6E)-FPP to produce α-zingiberene, EZS exclusively converts zFPP into this compound. nih.gov This specificity underscores the unique nature of this biosynthetic pathway. nih.govebi.ac.uk The enzyme is typically isolated from the glandular trichomes of wild tomato species, where this compound is produced and stored. nih.govebi.ac.uk

| Enzyme | Substrate(s) | Product(s) |

| zFPS | IPP, DMAPP, NPP | (2Z,6Z)-Farnesyl diphosphate (zFPP) |

| EZS/ShZIS | (2Z,6Z)-Farnesyl diphosphate (zFPP) | This compound |

Enzymatic Reaction Kinetics and Catalytic Efficiency

Kinetic studies of recombinant ShZIS have provided insights into its catalytic efficiency. The enzyme exhibits a Michaelis-Menten constant (Km) value of 7.12 ± 2.68 µM for its substrate, zFPP. nih.govresearchgate.net The catalytic constant (kcat), which represents the turnover rate, has been determined to be 0.29 ± 0.10 s-1. nih.govresearchgate.net These kinetic parameters indicate that ShZIS has a substrate affinity and turnover rate that are comparable to those of other known plant sesquiterpene synthases. nih.gov The catalytic efficiency (kcat/Km) of EZS for zFPP demonstrates its proficiency in converting the specific precursor to this compound. nih.gov

| Kinetic Parameter | Value |

| Km (for zFPP) | 7.12 ± 2.68 µM nih.govresearchgate.net |

| kcat | 0.29 ± 0.10 s-1 nih.govresearchgate.net |

Molecular Structure-Function Relationships of EZS

The molecular architecture of this compound synthase dictates its substrate specificity and the intricate cyclization cascade it catalyzes. While a complete crystal structure of EZS is not yet available, site-directed mutagenesis studies have begun to shed light on the key amino acid residues within the active site that are crucial for its function. cardiff.ac.uk These studies have identified residues that are important for maintaining product fidelity. cardiff.ac.uk For instance, investigations into the active site have revealed that specific aromatic amino acid residues play a critical role in the catalytic mechanism. cardiff.ac.uk Mutating these residues can lead to a loss of enzyme activity, highlighting their importance in substrate binding and the stabilization of carbocation intermediates formed during the cyclization reaction. cardiff.ac.uk Further structural and mechanistic studies are ongoing to fully elucidate the precise mechanism by which EZS orchestrates the formation of the unique stereochemistry of this compound. ukri.org

Molecular Structure-Function Relationships of EZS

Investigation of Conserved Metal-Binding Motifs

Terpene synthases, including EZS, are classified as class I enzymes, which are characterized by the presence of highly conserved metal-binding motifs essential for catalysis. cardiff.ac.uknih.gov These motifs are located in the α-domain of the enzyme and are crucial for binding the diphosphate group of the substrate, (2Z,6Z)-farnesyl diphosphate (Z,Z-FPP), and facilitating its ionization. cardiff.ac.ukcardiff.ac.uk

The primary metal-binding motifs are:

DDXXD motif: Located on helix D, this motif binds two divalent metal ions, typically magnesium (Mg²⁺). cardiff.ac.uknih.gov

(N,D)DXX(S,T)XXXE motif: Found on helix H, this motif is responsible for binding a third metal ion. cardiff.ac.uk In plant terpene synthases, a DTE motif is commonly observed. cardiff.ac.uk

The coordination of these metal ions with the substrate's diphosphate moiety is the initial step in the catalytic cycle, enabling the formation of the enzyme-substrate complex and subsequent carbocation-driven cyclization reactions. cardiff.ac.uk Site-directed mutagenesis studies, where critical residues within these motifs are altered, have been employed to probe their specific roles in the class I activity of EZS. cardiff.ac.ukcore.ac.uk

Table 1: Conserved Metal-Binding Motifs in Class I Terpene Synthases

| Motif | Typical Location | Function |

|---|---|---|

| DDXXD | Helix D | Binds two Mg²⁺ ions to coordinate with the substrate's diphosphate group. cardiff.ac.uknih.gov |

Elucidation of Active Site Residues and Substrate Binding

Beyond the metal-binding motifs, the three-dimensional architecture of the EZS active site plays a critical role in determining product specificity. The active site is a hydrophobic pocket predominantly lined with aromatic and other hydrophobic residues. cardiff.ac.uknih.gov These residues serve two main functions:

Templating: They create a specific contour that orients the flexible FPP substrate into a conformation favorable for the desired cyclization cascade. cardiff.ac.uknih.gov

Catalysis: They stabilize the highly reactive carbocation intermediates formed during the reaction through cation-π interactions. nih.gov

Research involving single-point mutations of these aromatic residues in EZS has been conducted to investigate their precise role in shaping the active site pocket and guiding the intricate series of cyclizations, hydride shifts, and rearrangements that lead to the formation of this compound. cardiff.ac.ukcore.ac.uk The precise arrangement of these residues ensures high fidelity, distinguishing between pathways of similar energy to produce a single, stereochemically pure product. cardiff.ac.uk

Evolutionary Trajectories and Gene Neo-functionalization of EZS

The enzyme this compound synthase (EZS or ShZIS) represents a product of evolutionary innovation within the tomato lineage. nih.govnih.govresearchgate.net It belongs to a distinct class of sesquiterpene synthases that uniquely utilizes (Z,Z)-farnesyl diphosphate (Z,Z-FPP), produced in the plastids, as its substrate. nih.govnih.govresearchgate.netcapes.gov.brbiorxiv.org This is in contrast to the vast majority of terpene synthases that use the (E,E)-FPP isomer.

Evidence suggests that EZS arose through a process of neo-functionalization following a gene duplication event. nih.govnih.gov It is hypothesized that the ancestral gene was likely an ent-kaurene (B36324) synthase-like gene. nih.gov Following duplication, one copy of the gene retained its original function while the other accumulated mutations that altered its substrate specificity and catalytic activity, leading to the emergence of EZS. nih.gov This evolutionary path allowed wild tomatoes like Solanum habrochaites to develop a novel defensive chemical pathway. nih.gov

The divergence of the gene for EZS (ShZIS) and the gene for santalene and bergamotene (B12702309) synthase (ShSBS), another Z,Z-FPP utilizing enzyme found in different accessions of S. habrochaites, likely occurred from this common ancestor. nih.govbiorxiv.org The fact that some accessions produce this compound while others produce santalenes and bergamotenes indicates that the respective enzymes are likely encoded by alleles of the same gene, highlighting a recent and dynamic evolution of this gene locus. nih.govbiorxiv.org

Post-Synthetic Metabolic Transformations of this compound

Following its synthesis, this compound can be further modified by other enzymes, leading to a greater diversity of related compounds. These transformations are primarily oxidative reactions mediated by cytochrome P450 monooxygenases.

Cytochrome P450-Mediated Oxidations

In certain accessions of the wild tomato Solanum habrochaites, this compound serves as a substrate for subsequent enzymatic oxidations. These reactions are catalyzed by specific cytochrome P450 enzymes, which are a large and diverse group of enzymes known for their role in the functionalization of various metabolites. cardiff.ac.uknih.govmdpi.com

Through a combination of genetic mapping, transcriptomics, and transient expression assays, a single cytochrome P450 enzyme has been identified as responsible for the oxidation of this compound in S. habrochaites accession LA2167. biorxiv.orgresearchgate.netscite.ai This enzyme was named ShCYP71D184 . researchgate.netscite.aibiorxiv.org It is highly expressed in the glandular trichomes where this compound is produced. scite.ai Functional characterization via expression in Nicotiana benthamiana and in vitro assays with yeast microsomes confirmed that ShCYP71D184 is a zingiberene oxidase capable of performing sequential oxidations on the this compound scaffold. biorxiv.orgscite.airesearchgate.net

Table 2: Characterization of this compound Oxidase

| Enzyme Name | Gene Name | Organism | Function | Method of Identification |

|---|

The enzymatic activity of ShCYP71D184 on this compound results in the formation of two novel derivatives in a stepwise manner. researchgate.netscite.ai The first oxidation introduces a hydroxyl group at the C9 position, yielding 9-hydroxy-7-epizingiberene (also referred to as 9HZ). biorxiv.orgresearchgate.netresearchgate.net This intermediate can then undergo a second oxidation catalyzed by the very same enzyme, ShCYP71D184, which forms an epoxide across the C10-C11 double bond, resulting in the final product, 9-hydroxy-10,11-epoxyzingiberene (9H10epoZ). biorxiv.orgresearchgate.netscite.ai The discovery of a single P450 enzyme performing two sequential and specific oxidations on a sesquiterpene backbone highlights the metabolic efficiency and complexity within the trichomes of wild tomatoes. scite.ainih.gov

Table 3: Products of this compound Oxidation by ShCYP71D184

| Substrate | Enzyme | Product 1 (First Oxidation) | Product 2 (Second Oxidation) |

|---|

Formation of Epoxidated Derivatives (e.g., 9-Hydroxy-10,11-epoxy-7-epizingiberene)

In the wild tomato species Solanum habrochaites, this compound undergoes further enzymatic modifications to produce oxidized derivatives, including hydroxylated and epoxidated forms. Research has identified that these reactions are catalyzed by a specific cytochrome P450 monooxygenase.

Detailed research findings have pinpointed a single enzyme, ShCYP71D184 , as the catalyst for the sequential oxidation of this compound. researchgate.net This enzyme, a cytochrome P450 oxygenase, first hydroxylates this compound at the C9 position to form 9-hydroxy-7-epizingiberene . researchgate.net Following this initial hydroxylation, the same enzyme catalyzes a second oxidation step, leading to the formation of an epoxide ring between carbons 10 and 11, resulting in the final product, 9-hydroxy-10,11-epoxy-7-epizingiberene . researchgate.net The entire process requires a partnered NADPH-cytochrome P450 reductase to facilitate the transfer of electrons necessary for the oxidation reactions. researchgate.net

The identification of ShCYP71D184 was achieved through a combination of genetic and transcriptomic analyses of S. habrochaites accession LA2167, which is known to produce these derivatives. uva.nl Transient expression assays in Nicotiana benthamiana confirmed that ShCYP71D184 is solely responsible for these two sequential oxidation steps. uva.nl These oxidized derivatives have been shown to possess a range of biological activities, suggesting their importance in the plant's defense mechanisms against various pests and pathogens. researchgate.netuva.nl

Table 1: Enzymatic Formation of Epoxidated this compound Derivatives

| Precursor | Enzyme | Product(s) | Plant Source |

|---|---|---|---|

| This compound | ShCYP71D184 (Cytochrome P450) | 9-Hydroxy-7-epizingiberene, 9-Hydroxy-10,11-epoxy-7-epizingiberene | Solanum habrochaites researchgate.netuva.nl |

Dehydrogenation and Rearrangement Products (e.g., R-Curcumene)

The formation of R-curcumene from this compound is a notable transformation that results in an aromatic sesquiterpenoid. This conversion can occur through multiple routes, including both spontaneous and potentially enzymatic processes.

Several studies have reported that this compound can spontaneously oxidize to R-curcumene upon exposure to air. google.combiorxiv.orgru.nl This non-enzymatic dehydrogenation suggests that R-curcumene can be a natural degradation product of this compound. In laboratory settings, isolated this compound has been observed to convert to R-curcumene, and controlled dehydrogenation has been used to confirm the stereochemistry of the parent compound. biorxiv.orgfrontiersin.org

In addition to spontaneous conversion, there is evidence suggesting an enzymatic role in the formation of R-curcumene within the plant. Research on S. habrochaites accession PI127826 indicates that the This compound synthase (ZIS) itself generates both this compound and R-curcumene. uva.nlnih.gov This suggests that R-curcumene may be formed as a side product of the main enzymatic reaction that produces this compound, or through a subsequent rearrangement catalyzed by the same enzyme. Both this compound and its dehydrogenated derivative, R-curcumene, have been shown to act as repellents to whiteflies (Bemisia tabaci). frontiersin.orgmdpi.com

Molecular and Cellular Mechanisms of 7 Epizingiberene Accumulation in Plants

Biosynthesis and Storage in Glandular Trichomes

The primary sites for the biosynthesis and storage of 7-epizingiberene are the type VI glandular trichomes, which are the most abundant trichome type on the leaves and stems of tomato plants. mdpi.comnih.govoup.com These structures are not merely passive storage sites but are actively involved in the synthesis of a variety of specialized metabolites. mdpi.com

Type VI glandular trichomes are multicellular structures characterized by a four-celled glandular head situated atop a short stalk. nih.govnih.govmdpi.com These trichomes follow a highly reproducible cell division pattern during their development. nih.gov A key morphological feature, particularly in high-producing wild species like S. habrochaites, is the presence of a large intercellular storage cavity within the glandular head where metabolites accumulate. nih.govfrontiersin.org In contrast, the cultivated tomato, Solanum lycopersicum, has type VI trichomes with a head shaped more like a four-leaf clover and a smaller storage cavity. nih.gov The junction between the glandular cells and the intermediate cell is a designated weak point, allowing the trichome head to be easily decapitated to rapidly release its defensive chemical contents upon disturbance by herbivores. nih.gov

The development and density of these trichomes can vary. For instance, the transcription factor SlMYC1 is essential for the proper formation of type VI trichomes; its absence leads to a lack of these structures, while reduced expression results in malformed trichomes with shorter stalks and smaller heads. oup.comnih.gov While nearly half of the trichomes on young tomato leaves are type VI, their relative abundance changes as the leaf expands. maxapress.com

Table 1: Comparison of Type VI Trichome Characteristics

| Feature | Solanum habrochaites (e.g., PI127826) | Solanum lycopersicum (Cultivated Tomato) | Reference(s) |

|---|---|---|---|

| Glandular Head Shape | Round | Four-leaf clover-like | nih.gov |

| Intercellular Cavity | Large, for metabolite storage | Smaller | nih.govfrontiersin.org |

| Metabolite Production | High levels of sesquiterpenes (e.g., this compound) | Mainly monoterpenes, low to no sesquiterpenes | mdpi.comnih.govfrontiersin.org |

| Stalk Length | Can be longer | Can be shorter | nih.gov |

The biosynthesis of this compound is a notable exception to the canonical pathway for sesquiterpenes. Typically, sesquiterpenes are synthesized in the cytosol via the mevalonate (B85504) (MVA) pathway. However, research has demonstrated that this compound synthesis occurs in the plastids. nih.govresearchgate.netuva.nl This was confirmed through experiments using inhibitors of the plastidial methylerythritol phosphate (B84403) (MEP) pathway, which significantly reduced this compound production. nih.govresearchgate.net

The key enzymes responsible for its synthesis are therefore localized within the plastids of the glandular trichome cells. nih.govebi.ac.uk The pathway begins with the synthesis of (Z,Z)-farnesyl diphosphate (B83284) (zFPP) from isoprenoid building blocks provided by the MEP pathway. nih.govuva.nl The enzyme (Z,Z)-farnesyl diphosphate synthase (zFPS) catalyzes this step. nih.gov Subsequently, the enzyme this compound synthase (ShZIS), a specialized sesquiterpene synthase, converts zFPP into this compound. nih.govebi.ac.ukresearchgate.net The plastidial localization of this entire pathway is thought to facilitate the high-level production of this specific sesquiterpene in wild tomato. nih.gov In some accessions, this compound can be further oxidized by a cytochrome P450 oxygenase, ShCYP71D184, to produce derivatives that are also toxic to pests. uva.nlbiorxiv.org

Physiological and Environmental Factors Affecting this compound Levels

Impact of Herbivore Infestation and Abiotic Stress

Plant defense mechanisms can be either constitutive (always present) or induced (activated upon attack). mdpi.com The production of this compound is a key component of the defense strategy in certain plants and can be upregulated in response to specific threats.

Research has demonstrated that herbivory and related stress signals can significantly increase the levels of this compound. For instance, treatment of S. habrochaites with jasmonic acid (JA), a plant hormone central to the response against herbivores, leads to a higher accumulation of this compound. nih.govresearchgate.net This hormonal induction mimics the plant's natural response to insect damage, indicating that herbivore feeding pressure directly stimulates the biosynthesis of this protective compound. mdpi.comnih.govuu.nl

The effectiveness of this compound as a defense compound is evident in its impact on various pests. In engineered cultivated tomatoes that produce this sesquiterpene, a notable increase in mortality and a significant reduction in fecundity have been observed for the two-spotted spider mite, Tetranychus urticae. nih.govnih.gov Specifically, mites on transgenic plants showed a 40% higher mortality rate and an 81% reduction in egg-laying after four days. nih.gov Similarly, the compound is toxic to the whitefly Bemisia tabaci, with a 40–74% reduction in egg deposition observed on plants producing this compound. nih.govpnas.org

While direct herbivory is a clear trigger, abiotic stress factors also play a role, although the direct impact on this compound is an area of ongoing research. Studies have shown that the pathways responsible for producing terpenes, including sesquiterpenes, are influenced by environmental conditions. mdpi.com For example, experiments using fosmidomycin, an inhibitor of the plastidial (MEP) pathway for terpene precursor synthesis, resulted in an 86% decrease in this compound levels in S. habrochaites. nih.gov This highlights the sensitivity of its production to metabolic disruptions, which can be analogous to the effects of certain abiotic stressors.

The table below summarizes findings on the effects of herbivore-related stress on this compound and its subsequent impact on pest populations.

Table 1: Effect of Herbivore-Related Stress on this compound and Pest Response

| Stress Factor/Treatment | Plant Species | Observed Effect on this compound | Impact on Herbivore | Reference |

| Jasmonic Acid (JA) Treatment | S. habrochaites PI127826 | Increased accumulation | Not directly tested, but JA mimics herbivore response | nih.govresearchgate.net |

| Spider Mite (T. urticae) Infestation | Transgenic S. lycopersicum | Production of this compound | 40% higher mite mortality, 81% reduction in fecundity | nih.govnih.gov |

| Whitefly (B. tabaci) Exposure | F2 hybrid tomatoes | Production of this compound | 40-74% reduction in egg deposition | nih.govpnas.org |

Relationship between Trichome Density, Morphology, and Sesquiterpene Yield

Glandular trichomes, specialized hair-like structures on the plant surface, are the primary sites for the synthesis and storage of this compound. nih.govresearchgate.netpnas.org The density and type of these trichomes are therefore intrinsically linked to a plant's capacity to produce this defensive compound.

In tomatoes, several types of glandular trichomes exist, with type IV and type VI being particularly associated with sesquiterpene production. pnas.orgbiorxiv.orgresearchgate.netuky.edu Wild tomato species, such as S. habrochaites, often exhibit a higher density of these trichomes compared to their cultivated counterparts (S. lycopersicum), which contributes to their enhanced resistance to pests. uky.eduuky.edu Research has established a positive correlation between the density of type IV and VI trichomes and the concentration of zingiberene (B123854), which includes this compound. pnas.orguky.eduuky.edu

However, the relationship is not solely dependent on the number of trichomes. The productivity of individual trichomes is also a critical, multigenic trait. nih.govfrontiersin.org Studies comparing different F2 progeny of a cross between wild and cultivated tomatoes revealed that trichome density alone did not account for the total levels of terpenes on the leaves. nih.govfrontiersin.org Some plants with lower trichome densities were found to have high levels of this compound, and vice versa. frontiersin.org This suggests that the metabolic activity within the trichome's glandular cells is a key determinant of yield. nih.gov

Further investigation has shown that the morphology of the trichome, specifically the volume of its storage cavity, correlates with the quantity of terpenes produced. nih.gov "High-production" trichomes, which can produce about 150 times more terpenes than "low-production" ones, are associated with larger storage cavities. nih.govfrontiersin.org This indicates that the capacity to both synthesize and store large amounts of this compound is a feature of highly efficient trichomes, a trait that is more pronounced in pest-resistant wild tomato accessions. biorxiv.orgnih.gov For instance, in S. habrochaites LA1777, it's estimated that a single type VI trichome can store around 65 ng of sesquiterpenes. biorxiv.org

The table below details the relationship between trichome characteristics and the production of this compound and related sesquiterpenes.

Table 2: Correlation of Trichome Characteristics with Sesquiterpene Production

| Plant/Genotype | Trichome Type(s) | Key Finding | Sesquiterpene Focus | Reference |

| S. habrochaites | Type IV & VI | Positive correlation between trichome density and zingiberene content. | This compound | pnas.orguky.eduuky.edu |

| F2 hybrid (S. lycopersicum x S. habrochaites) | Type VI | Trichome density alone does not explain total terpene levels; productivity per trichome varies significantly. | This compound | nih.govfrontiersin.orgresearchgate.net |

| "High-production" F2 plants | Type VI | Terpene quantity correlates with the volume of the trichome's storage cavity. | This compound | nih.gov |

| S. habrochaites LA1777 | Type VI | Estimated to produce ~65 ng of sesquiterpenes per trichome. | Santalenes, Bergamotenes (related sesquiterpenes) | biorxiv.org |

Ecological and Evolutionary Research on 7 Epizingiberene Function

Role in Plant-Herbivore Interactions

The production of 7-epizingiberene is a key defense strategy that wild tomatoes employ to deter feeding by a range of insect herbivores. nih.govfrontiersin.org This defense is multifaceted, involving both repellent and toxic effects, and showcases the intricate chemical warfare that occurs between plants and the insects that feed on them.

Direct and Indirect Plant Defensive Mechanisms

The defensive capabilities of this compound extend beyond simple repellency, encompassing both direct and indirect mechanisms that protect the plant from herbivory. biorxiv.orgfrontiersin.orgresearchgate.net

Direct Defense: The most straightforward defensive action of this compound is its direct toxicity to certain herbivores. biorxiv.orgnih.govunirioja.es While it acts as a repellent to whiteflies at a distance, at higher concentrations found on the leaf surface within glandular trichomes, it and its derivatives can be lethal. nih.govru.nlresearchgate.net For example, while this compound itself may not be directly toxic to whiteflies at all concentrations, it signals the presence of other toxic compounds or lethal concentrations of itself. biorxiv.orgru.nl Furthermore, studies on the two-spotted spider mite (Tetranychus urticae) have shown that this compound has a direct toxic effect, leading to increased mortality and reduced fecundity. nih.govd-nb.infomdpi.com This demonstrates that the compound can act as a potent acaricide.

Indirect Defense: While direct toxicity is a powerful deterrent, plants also employ indirect defense strategies. This often involves attracting the natural enemies of herbivores. Although research on this compound's role in attracting predators or parasitoids is less extensive, the release of volatile organic compounds (VOCs) like this compound is a well-known indirect defense mechanism in many plant species. mdpi.com These VOCs can create a "cry for help," guiding beneficial insects to the location of the feeding herbivores.

The production of this compound is often localized in glandular trichomes, which are small, hair-like structures on the plant surface. biorxiv.orgresearchgate.net These trichomes act as both physical and chemical barriers, releasing their toxic and repellent contents when ruptured by an insect. researchgate.net The density of these trichomes can correlate with the level of resistance to pests. nih.gov

Specific Interactions with Agricultural Pests (e.g., Whiteflies, Spider Mites, Aphids, Pinworms, Colorado Potato Beetle)

The defensive properties of this compound have been documented against a variety of significant agricultural pests, showcasing its broad-spectrum activity. biorxiv.orgresearchgate.net

| Pest Species | Common Name | Type of Interaction | Research Findings |

| Bemisia tabaci | Silverleaf Whitefly | Repellent, Antixenosis | This compound acts as a volatile repellent, deterring whiteflies from landing on the plant. nih.govru.nl This antixenotic effect reduces feeding damage and the transmission of viruses. nih.govd-nb.info |

| Tetranychus urticae | Two-spotted Spider Mite | Toxic, Antibiosis | This compound is directly toxic to spider mites, causing increased mortality and a significant reduction in egg-laying (fecundity). nih.govd-nb.infounirioja.es |

| Myzus persicae | Green Peach Aphid | Repellent | Studies have shown a repellent behavioral response of this aphid species to this compound. ukri.orgnsfc.gov.cn |

| Keiferia lycopersicella | Tomato Pinworm | Resistance | The presence of this compound is associated with resistance to the tomato pinworm. biorxiv.orgresearchgate.net |

| Leptinotarsa decemlineata | Colorado Potato Beetle | Antifeedant | In choice assays, the Colorado Potato Beetle has shown a preference for diets that do not contain this compound, indicating an antifeedant effect. biorxiv.orgnih.gov |

The effectiveness of this compound against such a diverse range of pests, from sap-sucking insects like whiteflies and aphids to chewing insects like the Colorado potato beetle and leaf-mining insects like the tomato pinworm, underscores its importance as a key component of the wild tomato's defense arsenal (B13267). biorxiv.orgnih.govfrontiersin.orgresearchgate.net

Comparative Efficacy of this compound Derivatives in Plant Defense

While this compound itself is a potent defensive compound, its derivatives can exhibit even greater or more specialized activity against certain pests and pathogens. biorxiv.orgresearchgate.netresearchgate.net Plants can modify this compound through enzymatic reactions, such as those carried out by cytochrome P450 monooxygenases, to produce a suite of related compounds. biorxiv.orgresearchgate.netnih.gov

Two notable derivatives are 9-hydroxy-zingiberene and 9-hydroxy-10,11-epoxyzingiberene . biorxiv.orgresearchgate.net Research has shown that these oxidized forms of this compound can have enhanced biological activity.

| Compound | Target Organism | Comparative Efficacy |

| This compound | Two-spotted spider mite (Tetranychus urticae) | Intermediate efficacy. uky.edu |

| Zingiberene (B123854) alcohol (a derivative) | Two-spotted spider mite (Tetranychus urticae) | Most efficacious in bioassays compared to this compound and alpha-zingiberene. uky.edu |

| 9-hydroxy-10,11-epoxyzingiberene | Whitefly (Bemisia tabaci) | Exhibits substantial toxicity against whiteflies, whereas this compound is primarily a repellent. biorxiv.orgresearchgate.netnih.gov |

| 9-hydroxy-zingiberene & 9-hydroxy-10,11-epoxyzingiberene | Mites | Reported to be more effective repellents against mites than the parent compound, this compound. researchgate.net |

The ability to produce these derivatives provides the plant with a more versatile chemical defense. For example, while this compound repels whiteflies, its derivative, 9-hydroxy-10,11-epoxyzingiberene, is directly toxic to them. biorxiv.orgresearchgate.net This creates a multi-layered defense system where a volatile repellent is backed up by a contact toxin. This diversification of the chemical arsenal likely evolved to counter a wider range of pests and to overcome the potential for pests to develop resistance to a single compound.

Involvement in Plant-Pathogen Interactions

The defensive role of this compound and its derivatives is not limited to herbivores; these compounds also exhibit activity against plant pathogens, including fungi and oomycetes. biorxiv.orgresearchgate.net

Antifungal and Anti-oomycete Activities

Research has demonstrated that derivatives of this compound possess significant antimicrobial properties. biorxiv.orgresearchgate.net Specifically, 9-hydroxy-zingiberene and 9-hydroxy-10,11-epoxyzingiberene have shown growth inhibitory activities against several microorganisms.

| Compound | Pathogen | Type of Pathogen | Activity |

| 9-hydroxy-zingiberene | Phytophthora infestans | Oomycete | Growth inhibitory activity. biorxiv.orgresearchgate.net |

| Botrytis cinerea | Fungus | Growth inhibitory activity. biorxiv.orgresearchgate.net | |

| 9-hydroxy-10,11-epoxyzingiberene | Phytophthora infestans | Oomycete | Substantial growth inhibitory activity. biorxiv.orgresearchgate.netnih.govscite.ai |

| Botrytis cinerea (Gray Mold) | Fungus | Substantial growth inhibitory activity. biorxiv.orgresearchgate.netnih.govscite.ai |

Phytophthora infestans is the causal agent of late blight in tomatoes and potatoes, a devastating plant disease. colab.ws Botrytis cinerea is another significant fungal pathogen that causes gray mold on a wide variety of crops. The ability of this compound derivatives to inhibit the growth of these pathogens suggests that the chemical defenses of wild tomatoes are integrated to provide protection against both insect pests and microbial diseases. biorxiv.orgresearchgate.net This dual functionality highlights the efficiency of the plant's metabolic investment in producing these specialized compounds.

Evolutionary Dynamics of this compound Production in Solanum

The synthesis of this compound within the Solanum genus, particularly in wild tomato species, is a fascinating subject of evolutionary study. The production of this defensive compound is not uniform across all populations; instead, it displays significant variation shaped by geographic and genetic factors. This diversity points to a dynamic evolutionary history driven by localized ecological pressures and the underlying genetics of terpene biosynthesis.

Geographic Distribution and Accession-Specific Chemotypes

A systematic screening of numerous accessions of the wild tomato relative Solanum habrochaites has revealed remarkable chemical diversity in the mono- and sesquiterpenes produced in their glandular trichomes. nih.gov This variation is not random but often correlates with the geographic origin of the accession, leading to the classification of distinct chemotypes. gbif.org

Hierarchical clustering based on terpene profiles has identified specific modules of terpenes that accumulate together across different accessions. nih.gov For example, accessions of S. habrochaites can be broadly categorized based on their dominant sesquiterpene products. gbif.org Those originating from northern regions, such as Ecuador and northern Peru, often produce this compound as a primary component. gbif.org In contrast, accessions from more southern locations in Peru may produce other sesquiterpenoids like santalene and bergamotene (B12702309), and often lack this compound entirely. uva.nl This distinct geographical distribution suggests that different selective pressures, likely from regional pests and pathogens, have favored specific defensive chemical profiles. nih.gov

The analysis of specific accessions highlights this chemotypic variation. Accessions such as PI127826 and LA1777 are well-documented producers of high amounts of this compound. nih.govresearchgate.net Other accessions, like LA2167, produce this compound along with its oxidized derivatives. uva.nlfrontiersin.org This accession-specific chemistry provides a powerful tool for investigating the genetic and evolutionary basis of terpene biosynthesis. nih.govgbif.org

| Accession | Geographic Origin | Primary Sesquiterpenoid(s) |

|---|---|---|

| PI127826 | Ecuador | This compound, R-curcumene gbif.orgnih.gov |

| LA1777 | Peru | High producer of specific sesquiterpenoids, including this compound researchgate.net |

| LA1691 | Peru | This compound, R-curcumene gbif.org |

| LA2650 | Ecuador | This compound, R-curcumene gbif.org |

| LA2167 | Peru | This compound and its oxidized derivatives uva.nlfrontiersin.org |

Divergence of Terpene Synthase Genes and Their Substrate Specificities

The chemical diversity observed in Solanum accessions is a direct result of the evolution of the terpene synthase (TPS) gene family. nih.govoup.com These enzymes are responsible for converting prenyl diphosphate (B83284) precursors into the vast array of terpene structures found in nature. In Solanum, the evolution of a specific gene cluster on chromosome 8 has been a major driver of this diversity. oup.comarizona.edu

This gene cluster contains not only TPS genes but also cis-prenyl transferase (CPT) genes, which produce the unusual substrates that some of these terpene synthases utilize. oup.comoup.com While most plant sesquiterpene synthases use the common precursor (2E,6E)-farnesyl diphosphate (E,E-FPP), many specialized synthases in S. habrochaites trichomes use the cis-isomer, (2Z,6Z)-farnesyl diphosphate (Z,Z-FPP). oup.commpg.denih.gov The enzyme responsible for producing this compound, a sesquiterpene synthase designated Sh-ZIS, specifically utilizes Z,Z-FPP as its substrate. oup.comoup.comresearchgate.net

The evolution of this pathway is characterized by gene duplication and divergence events. oup.comarizona.edu For instance, within the Solanum gene cluster, a new sesquiterpene synthase gene appears to have been created through the duplication of a monoterpene synthase gene, followed by a gene conversion event involving a diterpene synthase gene. oup.comarizona.edu This evolutionary tinkering has led to the emergence of enzymes with new functions. The TPS20 locus, in particular, has been identified as a key site of evolution, with different alleles at this location correlating strongly with the production of different terpenes, including this compound, across various geographic locations. nih.govebi.ac.uk This demonstrates how functional gene clusters can evolve to produce novel defensive compounds, allowing plants to adapt to specific ecological niches. oup.comarizona.edu

| Gene/Enzyme | Substrate | Primary Product(s) |

|---|---|---|

| zFPS (Z,Z-Farnesyl Diphosphate Synthase) | Isopentenyl Diphosphate + Dimethylallyl Diphosphate | (2Z,6Z)-Farnesyl Diphosphate (Z,Z-FPP) oup.comdntb.gov.ua |

| Sh-ZIS (this compound Synthase) | (2Z,6Z)-Farnesyl Diphosphate (Z,Z-FPP) | This compound oup.comoup.comresearchgate.net |

| Sh-SBS (Santalene and Bergamotene Synthase) | (2Z,6Z)-Farnesyl Diphosphate (Z,Z-FPP) | Santalene, Bergamotene researchgate.net |

| Sh-PHS1 (β-Phellandrene Synthase) | Neryl Diphosphate (NPP) | β-Phellandrene oup.comoup.com |

Advanced Methodologies in 7 Epizingiberene Research

Analytical Techniques for Compound Characterization and Quantification

Accurate identification and measurement of 7-epizingiberene and its derivatives are fundamental to understanding their biological roles and for their application in agriculture. To this end, researchers employ a range of powerful analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound in complex mixtures, such as plant leaf surface extracts. biorxiv.org This method separates individual components of a sample, which are then identified based on their unique mass spectra. biorxiv.org In studies of wild tomato (Solanum habrochaites), GC-MS has been instrumental in profiling the terpene content on leaf surfaces, successfully identifying this compound and its derivatives. biorxiv.orgnih.gov The technique is also used to analyze the products of engineered metabolic pathways in other organisms, such as Nicotiana benthamiana, to confirm the successful production of this compound. researchgate.net While highly effective for identification and relative quantification, GC-MS is considered a relatively expensive and time-consuming method, which can be a limitation in large-scale plant breeding programs. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise three-dimensional structure of molecules, including the stereochemistry of chiral centers. For this compound, ¹H and ¹³C NMR spectroscopy, along with 2D techniques like COSY and HMBC, have been used to confirm its structure and distinguish it from its stereoisomers, such as α-zingiberene. biorxiv.orgnih.gov The absolute configuration of this compound, which is crucial for its biological activity, has been determined through detailed NMR analysis and comparison with known standards. biorxiv.orgcardiff.ac.uk This technique was vital in identifying novel derivatives, such as 9-hydroxy-7-epi-zingiberene and 9-hydroxy-10,11-epoxy-zingiberene, by providing detailed information about the connectivity and spatial arrangement of atoms. biorxiv.org

X-ray Diffraction for Absolute Configuration Determination

X-ray diffraction analysis of a single crystal provides the most definitive evidence for the absolute configuration of a chiral molecule. researchgate.netmit.edu For this compound and its derivatives, obtaining a suitable crystal can be challenging. Researchers have overcome this by derivatizing the molecule to facilitate crystallization. cardiff.ac.uk For instance, the absolute stereochemistry of this compound was unequivocally confirmed by X-ray crystallography of a Diels-Alder adduct of the compound. cardiff.ac.uk This technique provides an unambiguous spatial map of the atoms, solidifying the structural data obtained from other spectroscopic methods. nih.gov

Spectrophotometric Methods for High-Throughput Screening in Breeding Programs

In the context of plant breeding, where large numbers of individuals need to be screened for desirable traits, high-throughput methods are essential. Spectrophotometry has been explored as a potentially rapid and cost-effective method for quantifying this compound. mdpi.com This approach leverages the fact that the conjugated double bonds in the this compound structure absorb ultraviolet (UV) light. mdpi.comresearchgate.net Studies have shown a correlation between the absorbance at specific wavelengths (around 264-270 nm) and the concentration of zingiberenoids in tomato leaflet washes. preprints.orgmdpi.comresearchgate.net However, this method is not without its challenges. The presence of other UV-absorbing compounds, including oxidized forms of this compound, can interfere with accurate quantification. mdpi.comresearchgate.net Therefore, while spectrophotometry can be a useful tool for initial screening to identify plants with high levels of these compounds, it often needs to be validated by a more precise method like GC-MS for accurate quantification. mdpi.compreprints.org

Chemoenzymatic Synthesis and Substrate Probing

Understanding and manipulating the biosynthesis of this compound opens avenues for its sustainable production and the creation of novel, potentially more potent analogues.

Enzyme-Mediated Synthesis of Precursor Diphosphates (e.g., (Z,Z)-FDP)

The direct precursor to this compound is (Z,Z)-farnesyl diphosphate (B83284) ((Z,Z)-FDP), an isomer of the more common (E,E)-FDP. cardiff.ac.ukcardiff.ac.uk Chemical synthesis of (Z,Z)-FDP is a lengthy and low-yielding process. cardiff.ac.uk A significant advancement has been the development of a selective three-enzyme chemoenzymatic synthesis of (Z,Z)-FDP. cardiff.ac.ukcardiff.ac.uk This biocatalytic approach utilizes C5 alcohol precursors, two kinases, and the specific cis-prenyltransferase, (Z,Z)-FDP synthase (zFPS), to produce (Z,Z)-FDP with high yields (92%). cardiff.ac.ukcardiff.ac.uk This efficient synthesis of the precursor is a critical step, enabling the in vitro production of pure this compound when combined with the this compound synthase (EZS) enzyme. cardiff.ac.ukcardiff.ac.uk This chemoenzymatic strategy not only provides a sustainable route to this compound but also allows for the generation of unnatural diphosphate analogues for substrate probing and the creation of novel sesquiterpenoids. cardiff.ac.uknih.gov

Design and Application of Substrate Analogues for Mechanistic Studies

To elucidate the intricate catalytic mechanisms of this compound synthase (EZS), researchers have synthesized and employed various substrate analogues. cardiff.ac.uk These analogues are designed to probe specific aspects of the enzymatic reaction, such as prospective hydride shifts and the nature of carbocationic intermediates. cardiff.ac.uk By introducing subtle modifications to the natural substrate, (2Z,6Z)-farnesyl diphosphate ((Z,Z)-FDP), scientists can influence the electronic properties and folding of the substrate within the enzyme's active site. cardiff.ac.uk

Fluorinated substrate analogues have proven particularly useful in these mechanistic investigations. cardiff.ac.uk The high electronegativity of fluorine significantly perturbs local electronic properties while mimicking the size and binding of hydrogen. cardiff.ac.uk This allows for the stabilization or destabilization of carbocation intermediates at specific positions, providing insights into the cyclization cascade. cardiff.ac.uk For instance, the use of fluorinated analogues can help determine whether a ring closure is a concerted or stepwise process. cardiff.ac.uk Deuterated analogues are also synthesized to investigate potential hydride shifts during the reaction. cardiff.ac.uk

Beyond fluorination and deuteration, other modifications are explored. The synthesis of all four isomers of farnesyl diphosphate helps to probe the stereochemical requirements for substrate turnover by EZS. cardiff.ac.uk Additionally, the synthesis of oxygenated and methylated substrate analogues opens avenues for producing novel sesquiterpene products and further understanding substrate specificity. cardiff.ac.ukcardiff.ac.uk These studies, often combining chemoenzymatic synthesis of the analogues with site-directed mutagenesis of the enzyme, provide a powerful toolkit for dissecting the complex reaction mechanism of this compound synthase. cardiff.ac.ukcardiff.ac.uk

Production of Novel this compound Analogues with Modified Bioactivities

Researchers have successfully produced novel analogues of this compound with the aim of generating compounds with modified or enhanced biological activities. cardiff.ac.ukcore.ac.uk This has been achieved through chemoenzymatic approaches, where a variety of unnatural diphosphate analogues are created and then screened with this compound synthase (EZS) and other terpene synthases. cardiff.ac.ukcore.ac.uk This strategy has led to the generation of new sesquiterpenes with potential applications in agriculture and medicine. cardiff.ac.ukcore.ac.uk

One notable success in this area is the creation of two derivatives of this compound: 9-hydroxy-zingiberene and 9-hydroxy-10,11-epoxyzingiberene. biorxiv.org These compounds were identified from the wild tomato species Solanum habrochaites and are produced by the action of a single cytochrome P450 oxygenase, ShCYP71D184, which performs two successive oxidations on the this compound backbone. biorxiv.org

Bioactivity assays of these novel analogues have revealed significant findings. While this compound itself shows repellent activity against whiteflies (Bemisia tabaci), it is the derivative 9-hydroxy-10,11-epoxyzingiberene that exhibits substantial toxicity to this major agricultural pest. biorxiv.orgru.nl Furthermore, both 9-hydroxy-zingiberene and 9-hydroxy-10,11-epoxyzingiberene have demonstrated considerable growth inhibitory activities against a range of microorganisms. biorxiv.org The generation of these novel analogues not only expands the chemical diversity of sesquiterpenoids but also provides new molecules with potentially valuable applications in pest management and as antimicrobial agents. cardiff.ac.ukcore.ac.ukbiorxiv.org

Biological Assay Systems for Functional Analysis

Electroantennography (EAG) for Insect Olfactory Responses

Electroantennography (EAG) is a crucial technique used to investigate the olfactory responses of insects to volatile compounds like this compound. ru.nluni-goettingen.de This method records the sum of electrical potentials generated by the depolarization of numerous olfactory receptor neurons on an insect's antenna in response to an odor stimulus. uni-goettingen.de In the context of this compound research, EAG has been instrumental in determining whether insects, such as the whitefly Bemisia tabaci, can perceive this sesquiterpene. cardiff.ac.ukru.nl

The procedure involves carefully dissecting an insect antenna and mounting it between two electrodes within a humidified air stream. ru.nl The test compound, in this case this compound or its analogues, is then injected into the airstream, and the resulting change in electrical potential across the antenna is amplified and recorded. ru.nluni-goettingen.de Studies have shown that the antennae of B. tabaci do indeed generate a significant EAG response when exposed to this compound and its derivative, R-curcumene, indicating that the insect's olfactory system can detect these compounds. ru.nlresearchgate.net Interestingly, the stereoisomers from ginger, zingiberene (B123854) and S-curcumene, elicited a similar antennal response, even though they did not provoke the same behavioral reaction. ru.nlnih.gov This highlights the sensitivity of the insect's olfactory apparatus and underscores the importance of combining EAG with behavioral assays to fully understand the role of semiochemicals. ru.nlrothamsted.ac.uk

Behavioral Bioassays (e.g., Choice and No-Choice Assays)

Behavioral bioassays are essential for determining the functional effect of this compound and its analogues on insect behavior, such as repellency or attraction. core.ac.ukru.nlmdpi.com These assays complement electrophysiological methods like EAG by revealing how an insect responds to an olfactory cue in a more naturalistic context. ru.nl The two primary types of assays used in this research are choice and no-choice assays. mdpi.comgoogle.com

In a free-choice bioassay , insects are presented with multiple options simultaneously, typically treated and untreated host plants, allowing them to exhibit their preference. ru.nlmdpi.com For example, when whiteflies (Bemisia tabaci) were given a choice between a cultivated tomato plant treated with this compound and untreated plants, they showed significant avoidance of the treated plant. ru.nlnih.gov This demonstrates the repellent effect of this compound. ru.nlresearchgate.net These choice tests have been instrumental in establishing that this compound and its derivative R-curcumene act as repellents to adult whiteflies before they even land on the plant. ru.nlnih.gov

In a no-choice bioassay , insects are confined with a single treated or untreated host plant, and their survival, feeding, or oviposition behavior is monitored. ru.nlmdpi.com For instance, while whiteflies might still land on a wild tomato plant that produces this compound in a no-choice scenario, their survival is significantly reduced. ru.nl These assays have been used to evaluate the effects of this compound on various pests, including whiteflies, spider mites, and aphids, confirming its role in plant defense. cardiff.ac.ukru.nlmdpi.com

Table 1: Results of Behavioral Bioassays with this compound and its Analogues

| Assay Type | Insect Species | Compound(s) Tested | Observed Effect | Reference(s) |

| Free-Choice | Bemisia tabaci (whitefly) | This compound | Repellency; significant reduction in visitation | ru.nl, nih.gov |

| Free-Choice | Bemisia tabaci (whitefly) | R-curcumene | Repellency | ru.nl, nih.gov |

| Free-Choice | Bemisia tabaci (whitefly) | Zingiberene (from ginger) | No significant repellency | ru.nl |

| No-Choice | Bemisia tabaci (whitefly) | This compound | Reduced survival | ru.nl |

| No-Choice | Tetranychus urticae (spider mite) | This compound | Reduced oviposition | mdpi.com |

| Choice | Macrosiphum euphorbiae (aphid) | This compound | Repellency | cardiff.ac.uk, core.ac.uk |

In Vitro Microbial Growth Inhibition Assays

In vitro microbial growth inhibition assays are employed to determine the antimicrobial properties of this compound and its derivatives against various pathogens. biorxiv.org These assays typically involve exposing a specific microorganism to the test compound in a liquid or solid growth medium and measuring the inhibition of its growth over time. biorxiv.orgmdpi.com

One common method is a microplate-based growth inhibition assay. mdpi.com In this setup, different concentrations of the compound are added to a liquid culture of the microorganism in the wells of a microtiter plate. mdpi.com The growth of the microorganism is then monitored by measuring the optical density (OD) or fluorescence over a set period. researchgate.net A reduction in growth compared to a control (without the test compound) indicates antimicrobial activity. mdpi.com

Research has shown that while this compound itself has weak antimicrobial activity, its derivatives, 9-hydroxy-zingiberene and 9-hydroxy-10,11-epoxyzingiberene, exhibit substantial growth inhibitory effects against a range of microorganisms. biorxiv.org These include the bacterium Bacillus subtilis, the oomycete Phytophthora infestans, and the fungus Botrytis cinerea. biorxiv.orguva.nl The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of a microorganism by 50%, have been determined for these compounds. biorxiv.org For example, against B. subtilis, 9-hydroxy-10,11-epoxyzingiberene was the most potent, followed by 9-hydroxy-zingiberene, and then this compound. biorxiv.org These findings highlight the potential of this compound analogues as novel antimicrobial agents. biorxiv.org

Table 2: Antimicrobial Activity of this compound and its Derivatives

| Compound | Microorganism | Assay Type | Result (IC50 Value) | Reference(s) |

| This compound | Bacillus subtilis | Growth Inhibition | 34.6 µM | biorxiv.org |

| 9-Hydroxy-zingiberene | Bacillus subtilis | Growth Inhibition | 13.6 µM | biorxiv.org |

| 9-Hydroxy-10,11-epoxyzingiberene | Bacillus subtilis | Growth Inhibition | 10.5 µM | biorxiv.org |

| 9-Hydroxy-zingiberene | Phytophthora infestans | Growth Inhibition | Substantial inhibition | biorxiv.org, uva.nl |

| 9-Hydroxy-10,11-epoxyzingiberene | Phytophthora infestans | Growth Inhibition | Substantial inhibition | biorxiv.org, uva.nl |

| 9-Hydroxy-zingiberene | Botrytis cinerea | Growth Inhibition | Substantial inhibition | biorxiv.org, uva.nl |

| 9-Hydroxy-10,11-epoxyzingiberene | Botrytis cinerea | Growth Inhibition | Substantial inhibition | biorxiv.org, uva.nl |

Genetic Engineering and Crop Improvement Strategies

Transgenic Approaches for 7-Epizingiberene Pathway Transfer

Genetic engineering offers a direct route to introduce the this compound biosynthetic pathway into susceptible crop varieties. This approach has been notably successful in cultivated tomatoes, demonstrating the potential to confer herbivore resistance.

Enhancing Herbivore Resistance in Cultivated Tomatoes (Solanum lycopersicum)

Wild tomato species, such as Solanum habrochaites, naturally produce this compound in their glandular trichomes, which acts as a potent repellent and toxin against various insect pests. researchgate.netnih.govresearchgate.net Cultivated tomatoes (Solanum lycopersicum) have lost this defensive trait through domestication. researchgate.net Researchers have successfully transferred the genetic machinery for this compound synthesis from wild relatives into commercial tomato varieties. nih.govresearchgate.net

This was achieved by identifying and introducing two key genes from S. habrochaites: this compound synthase (ShZIS) and z-z-farnesyl-diphosphate (zFPP) synthase. nih.govresearchgate.net The ShZIS enzyme is unique as it utilizes Z-Z-farnesyl diphosphate (B83284) (zFPP) as a substrate within the plastids, a pathway that appears to have evolved through neo-functionalization. nih.govresearchgate.net

The expression of these two genes specifically in the glandular trichomes of cultivated tomatoes resulted in the production and accumulation of this compound. nih.govresearchgate.net These transgenic tomato plants exhibited significantly improved resistance to a range of economically important pests. nih.govh1.co

Table 1: Effects of Transgenic this compound Production on Herbivore Pests

| Pest Species | Common Name | Observed Effect on Transgenic Tomatoes | Reference |

| Bemisia tabaci | Whitefly | Repellency, reduced survival and fecundity. researchgate.net | researchgate.neth1.co |

| Tetranychus urticae | Two-spotted spider mite | Increased mortality and reduced egg-laying. nih.gov | h1.conih.gov |

| Tetranychus evansi | Red spider mite | Reduced fecundity. nih.gov | h1.conih.gov |

| Manduca sexta | Tobacco hornworm | Enhanced resistance. | h1.co |

| Leptinotarsa decemlineata | Colorado potato beetle | Enhanced resistance. | biorxiv.org |

These findings demonstrate that introducing the this compound biosynthetic pathway is a viable strategy for enhancing broad-spectrum herbivore resistance in cultivated tomatoes without altering fruit characteristics. researchgate.netnih.gov

Challenges and Prospects in Metabolic Engineering for High Yield

Despite the success in transferring the pathway, achieving high yields of this compound in transgenic plants presents several metabolic engineering challenges. While introducing zFPS and ZIS from S. habrochaites into cultivated tomato enables the production of this compound, the quantities produced are often significantly lower than those found in the wild parent. nih.gov

Future prospects for overcoming these limitations lie in a deeper understanding of the regulatory networks governing terpene biosynthesis in high-producing wild species. Advanced techniques like transcriptomics and metabolomics can help identify additional genes involved in precursor supply, transport, and storage. nih.gov Engineering these supportive pathways in conjunction with the primary biosynthetic genes holds the key to achieving commercially viable levels of this compound production in cultivated crops.

Marker-Assisted Selection and Classical Breeding for this compound Traits

Classical breeding, augmented by modern molecular tools, provides an alternative to transgenic approaches for developing pest-resistant crops with high this compound content.

Introgression of High-Producing Genotypes from Wild Relatives

Introgression breeding involves crossing a cultivated variety with a wild relative that possesses the desired trait, followed by a series of backcrosses to the cultivated parent to recover its desirable agronomic characteristics while retaining the trait from the wild donor. uky.edu This method is actively being used by tomato breeders to introduce high this compound levels from wild species like S. habrochaites into cultivated tomatoes. researchgate.netresearchgate.net

The process relies on the identification of wild accessions, such as LA2329, that produce high levels of this compound and its more potent oxidized derivatives, 9-hydroxy-zingiberene and 9-hydroxy-10,11-epoxy-zingiberene. frontiersin.org These accessions serve as valuable donors in breeding programs. frontiersin.org

Marker-assisted selection (MAS) can significantly accelerate this process. uky.edu By identifying molecular markers linked to the genes responsible for this compound production, breeders can screen large populations of plants at the seedling stage and select individuals that carry the desired genetic makeup without the need for laborious and time-consuming chemical analysis. uky.edumdpi.com This helps to reduce "linkage drag," where undesirable genes from the wild parent are carried along with the desired trait. uky.edu

Understanding Multigenic Inheritance in Breeding Programs

A significant challenge in breeding for high this compound production is its complex genetic basis. The trait is often recessive and multigenic, meaning it is controlled by multiple genes. nih.govresearchgate.net

When a high-producing wild tomato (S. habrochaites) is crossed with a cultivated variety, the first-generation (F1) offspring typically produce very low levels of the compound. nih.gov In the subsequent F2 generation, only a small fraction of the plants—as low as 3% in some studies—exhibit the high-production levels of the wild parent. nih.govresearchgate.net This segregation pattern highlights the involvement of multiple unlinked genes that must be inherited from the wild parent to reconstitute the high-production phenotype. researchgate.net This complexity makes traditional breeding efforts more challenging, underscoring the importance of tools like MAS to track the inheritance of all necessary genes. uky.edu

Novel Breeding Technologies for Targeted Pathway Modification (e.g., CRISPR)

New breeding technologies, particularly CRISPR/Cas9, offer unprecedented precision for modifying the this compound pathway. CRISPR allows for targeted gene editing, enabling scientists to make specific changes to the plant's genome. frontiersin.org

This technology can be used in several ways to enhance this compound production. For instance, it can be employed for targeted mutagenesis of specific genes to enhance their activity or to knock out competing metabolic pathways, thereby channeling more precursors towards this compound synthesis. frontiersin.orgnih.gov

Furthermore, CRISPR-based gene targeting can be used to insert the entire biosynthetic pathway for this compound and its derivatives into a specific, well-expressed locus within the tomato genome. biorxiv.org This "knock-in" approach could lead to more stable and predictable gene expression compared to traditional transgenesis, where genes are inserted randomly. biorxiv.org This precision avoids the negative side effects that can arise from the introgression of large, undefined chromosomal fragments from wild relatives during classical breeding. biorxiv.org The ability to precisely insert or modify genes related to biosynthesis, regulation, and transport makes CRISPR a powerful tool for developing the next generation of pest-resistant crops.

Future Research Directions and Translational Perspectives

Unraveling Complex Regulatory Networks in 7-Epizingiberene Biosynthesis

The production of this compound in wild tomato species like Solanum habrochaites is a finely tuned process involving a network of genes and regulatory elements. While the key enzyme, this compound synthase (ShZIS), has been identified, a deeper understanding of the entire biosynthetic pathway and its regulation is crucial for effective metabolic engineering. nih.govcapes.gov.br

Future research will likely focus on:

Identifying and characterizing all genes involved in the pathway, from the production of the precursor (Z,Z)-farnesyl diphosphate (B83284) (Z,Z-FPP) to the final modifications of the this compound molecule. nih.govcapes.gov.br This includes not only the synthases but also any modifying enzymes like cytochrome P450 oxidases that produce bioactive derivatives. uva.nlbiorxiv.org

Investigating the role of transcription factors that control the expression of these biosynthetic genes. researchgate.net Understanding how environmental cues and pest attacks trigger the upregulation of these genes is key to developing plants with on-demand defense mechanisms. researchgate.net

Elucidating the impact of trichome-specific promoters on the production levels of this compound. uva.nl Research has shown that simply introducing the biosynthetic genes into cultivated tomatoes results in low yields, suggesting that the regulatory environment within the glandular trichomes of wild tomatoes is optimized for high-level production. uva.nlnih.gov

A comprehensive understanding of these regulatory networks will be instrumental in breeding or genetically engineering cultivated tomato varieties that can produce significant quantities of this compound for enhanced pest resistance. mdpi.compnas.org

In-Depth Mechanistic Understanding of this compound's Biological Activities

This compound exhibits a range of biological activities, most notably as a repellent and toxin to various agricultural pests, including whiteflies and spider mites. cardiff.ac.ukresearchgate.net However, the precise molecular mechanisms underlying these effects are not fully understood.

Key areas for future investigation include:

Identifying the specific molecular targets of this compound and its derivatives in insects. This could involve studying its interaction with olfactory receptors, enzymes, or other proteins crucial for insect survival and reproduction. ukri.org

Exploring the structure-activity relationships of this compound and its derivatives. uky.edu By synthesizing and testing various analogues, researchers can identify the key chemical features responsible for its bioactivity, potentially leading to the design of even more potent and specific biopesticides. ukri.org

Investigating the synergistic or antagonistic effects of this compound when combined with other plant defense compounds. researchgate.net Wild tomatoes produce a complex mixture of metabolites, and understanding how these compounds interact is essential for a holistic view of plant defense.

Detailed mechanistic studies will not only satisfy scientific curiosity but also provide a rational basis for the development of targeted and effective pest management strategies.

Exploitation of this compound and Its Derivatives for Sustainable Crop Protection

The potential of this compound as a natural and eco-friendly alternative to synthetic pesticides is a major driving force for research in this area. cardiff.ac.uk Future efforts will likely concentrate on translating laboratory findings into practical applications for sustainable agriculture.

Translational research in this domain will involve:

Developing crop varieties with enhanced this compound production. This can be achieved through traditional breeding programs that introgress the trait from wild relatives or through metabolic engineering to introduce the biosynthetic pathway into elite cultivars. nih.govmdpi.compnas.org

Formulating and testing this compound-based biopesticides. This includes developing stable and effective formulations for spray applications and evaluating their efficacy in field trials against a broad spectrum of pests. uky.eduresearchgate.net

Assessing the long-term ecological impact of using this compound in agriculture. This includes studying its effects on non-target organisms, its persistence in the environment, and the potential for pests to develop resistance.

The successful exploitation of this compound for crop protection could significantly reduce the reliance on synthetic insecticides, contributing to more sustainable and environmentally friendly agricultural practices. rothamsted.ac.uk

Expanding the Applicability of Chemoenzymatic Approaches for Terpenoid Production

The chemical synthesis of complex molecules like this compound can be challenging and expensive. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer a promising alternative for the large-scale production of terpenoids. cardiff.ac.ukcardiff.ac.uk

Future research in this area will aim to:

Optimize existing chemoenzymatic pathways for the production of this compound and its precursor, (Z,Z)-FPP. cardiff.ac.ukcardiff.ac.uk This includes improving enzyme efficiency, developing whole-cell biocatalysts, and streamlining downstream processing. igem.orgigem.org

Expand the toolkit of enzymes available for terpenoid synthesis. doi.orgnih.gov By discovering and engineering novel terpene synthases and other biosynthetic enzymes, researchers can create a wider range of natural and non-natural terpenoids with diverse functionalities. researchgate.netcardiff.ac.uknih.gov

Develop integrated chemoenzymatic and metabolic engineering strategies. This could involve engineering microbes to produce key precursors, which are then converted into the final product using a combination of enzymatic and chemical steps. core.ac.uk

The advancement of chemoenzymatic synthesis will not only facilitate the production of this compound for agricultural applications but also open up new avenues for the synthesis of other valuable terpenoids for use in pharmaceuticals, fragrances, and biofuels.

Q & A

Basic Research Questions

Q. How is 7-epizingiberene detected and quantified in plant tissues, and what methodological considerations are critical for reproducibility?

- Answer : Detection typically involves gas chromatography-mass spectrometry (GC-MS) with spectral matching to authentic standards. Key steps include:

- Sample preparation : Use solid-phase microextraction (SPME) for volatile collection from trichomes or leaf surfaces .

- Quantification : Normalize peak areas to internal standards (e.g., β-caryophyllene) and adjust for fresh leaf weight or trichome density .

- Reproducibility : Include controls for environmental variability (e.g., light exposure, developmental stage) and validate with multiple biological replicates .

Q. What biosynthetic pathways produce this compound in Solanum habrochaites, and how are these pathways regulated?

- Answer : Biosynthesis involves two key enzymes: ShzFPS (farnesyl pyrophosphate synthase) and ShZIS (zingiberene synthase). Methodological insights:

- Gene identification : Use transcriptomics of wild tomato accessions to correlate gene expression with metabolite abundance .

- Regulation : Jasmonate signaling triggers trichome-specific expression of ShzFPS and ShZIS, confirmed via phytohormone application assays and gene knockout studies .

Q. What experimental designs are optimal for assessing this compound’s role in plant-insect interactions?

- Answer : Combine bioassays (e.g., choice tests with whiteflies) with metabolomic profiling :

- Bioassay design : Use dual-choice arenas with this compound-coated vs. control leaves, controlling for volatile diffusion rates .

- Data integration : Apply feature selection models (e.g., LASSO regression) to link specific metabolites (e.g., oxidized derivatives) to insect mortality .

Advanced Research Questions

Q. How can genetic engineering enhance this compound production in non-native plant systems, and what are the technical challenges?

- Answer : Strategies include:

- Heterologous expression : Introduce ShzFPS and ShZIS into cultivated tomato via Agrobacterium-mediated transformation. Challenges include trichome-specific promoter selection and metabolic flux competition .

- CRISPR-Cas9 : Edit regulatory regions of endogenous sesquiterpene genes to upregulate this compound production, monitored via RNA-seq and LC-MS .

Q. What mechanisms underlie the bioactivity of this compound derivatives, and how can their structural diversity be systematically explored?

- Answer :

- Oxidation pathways : Identify cytochrome P450 enzymes (e.g., CYP71D subfamily) responsible for converting this compound to toxic derivatives like 9-hydroxy-10,11-epoxyzingiberene using heterologous yeast expression .

- Structure-activity relationships : Synthesize analogs via semiochemical libraries and test toxicity in whitefly feeding assays .

Q. How do contradictory findings about this compound’s efficacy across insect species inform experimental design?

- Answer :

- Species-specific assays : Compare dose-response curves for this compound against Bemisia tabaci (high sensitivity) vs. Helicoverpa zea (low sensitivity) using standardized no-choice assays .

- Contextual variables : Control for insect microbiome differences (e.g., detoxifying symbionts) via antibiotic treatment or axenic rearing .

Q. What computational tools are essential for analyzing transcriptomic data linked to this compound biosynthesis?

- Answer :

- Pipeline : Align RNA-seq reads with HISAT2, quantify expression with FeatureCounts, and perform differential analysis via edgeR (FDR-adjusted p < 0.05) .

- Co-expression networks : Use WGCNA to identify gene modules correlated with this compound levels, validated via qRT-PCR on trichome-specific transcripts .

Methodological Guidance

- Data validation : Report 95% confidence intervals for metabolite levels (e.g., mean ± 1.96*SEM) and include negative controls (e.g., solvent-only samples) .

- Ethical reproducibility : Adhere to FAIR data principles by depositing raw GC-MS files and RNA-seq datasets in public repositories (e.g., NCBI SRA, MetaboLights) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.